molecular formula C10H20N2 B12820220 (2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine CAS No. 475160-59-9

(2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine

Cat. No.: B12820220
CAS No.: 475160-59-9
M. Wt: 168.28 g/mol
InChI Key: HUVUAKNHVGVNGQ-GUBZILKMSA-N
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Description

“(2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine” is a chiral organic compound derived from quinuclidine. Its chemical name is This compound . Let’s break down its structure:

    Quinuclidine: A bicyclic amine with a quinuclidine ring system.

    (2S,4S,5R): The stereochemistry of the compound, indicating specific arrangements of substituents around the central carbon atom.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between quinuclidine and an appropriate amine source. For example:

    Quinuclidine Derivatization: Start with quinuclidine (a bicyclic amine) and modify it to introduce the desired substituents.

    Amination Reaction: React quinuclidine with an amine (e.g., methylamine, ethylamine) to form the target compound.

Industrial Production:: Industrial-scale production typically employs efficient synthetic routes, optimization, and purification techniques. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution: The amino group can undergo substitution reactions (e.g., alkylation, acylation).

    Reduction: Reduction of the quinuclidine ring can yield various derivatives.

    Oxidation: Oxidation reactions may modify the amino group or the quinuclidine ring.

Common Reagents and Conditions::

    Amination: Use amines (e.g., methylamine, ethylamine) and appropriate catalysts.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include N-alkylated quinuclidines and their derivatives.

Scientific Research Applications

Chemistry::

    Chiral Catalysts: Used in asymmetric synthesis due to its stereochemistry.

    Drug Development: Serves as a scaffold for designing bioactive compounds.

Biology and Medicine::

    Neuropharmacology: Quinuclidine derivatives may interact with neurotransmitter receptors.

    Anticholinergic Activity: Some quinuclidine analogs exhibit anticholinergic effects.

Industry::

    Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical synthesis.

Mechanism of Action

The exact mechanism remains context-dependent. quinuclidine derivatives may interact with receptors, enzymes, or ion channels, affecting cellular processes.

Comparison with Similar Compounds

While quinuclidine derivatives vary, their unique stereochemistry and functional groups distinguish them. Similar compounds include quinine (used against malaria) and other quinuclidine-based drugs.

Properties

CAS No.

475160-59-9

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine

InChI

InChI=1S/C10H20N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1

InChI Key

HUVUAKNHVGVNGQ-GUBZILKMSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2CN

Canonical SMILES

CCC1CN2CCC1CC2CN

Origin of Product

United States

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